Sodium 3,5-diacetamidobenzoate

Description

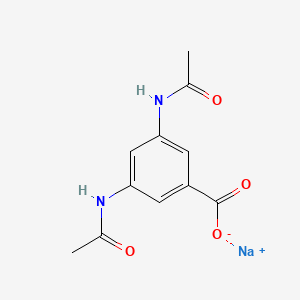

Sodium 3,5-diacetamidobenzoate (C11H9I3N2NaO4), also known as diatrizoate sodium or Hypaque, is a triiodinated aromatic carboxylic acid derivative widely used as an ionic contrast agent in radiographic imaging. Its structure features three iodine atoms at positions 2, 4, and 6 of the benzene ring, with acetamido (-NHCOCH3) groups at positions 3 and 5 (Fig. 1). The sodium salt form enhances water solubility, making it suitable for intravenous administration .

Key properties include:

- Molecular weight: 635.92 g/mol

- Iodine content: ~59% (critical for X-ray attenuation)

- Applications: Angiography, urography, and gastrointestinal imaging.

Its mechanism relies on iodine’s high electron density, which absorbs X-rays, creating contrast between tissues and blood vessels.

Properties

CAS No. |

67070-21-7 |

|---|---|

Molecular Formula |

C11H11N2NaO4 |

Molecular Weight |

258.21 g/mol |

IUPAC Name |

sodium;3,5-diacetamidobenzoate |

InChI |

InChI=1S/C11H12N2O4.Na/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15;/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17);/q;+1/p-1 |

InChI Key |

KLCNYWXOZOOEDL-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)[O-])NC(=O)C.[Na+] |

Related CAS |

7743-39-7 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Iodination Reactions

Sodium 3,5-diacetamidobenzoate serves as a precursor in the synthesis of triiodinated aromatic compounds, critical for medical imaging agents like metrizoic acid. The reaction involves electrophilic iodination under acidic aqueous conditions:

Mechanism and Conditions

-

Substrate : 3,5-Diacetamidobenzoic acid (in situ conversion from this compound in acidic media).

-

Iodinating Agent : Stabilized iodine chloride (e.g., NaICl₂).

-

Key Parameters :

Parameter Optimal Range pH 0.1–1.0 Temperature 60–100°C Reaction Time 1–4 hours ICl Concentration 40–120 g/L

Under these conditions, one acetamido group undergoes hydrolysis to an amino group, while three iodine atoms are introduced at positions 2, 4, and 6 of the benzene ring. This yields 3-acetamido-5-amino-2,4,6-triiodobenzoic acid with >90% purity and minimal diiodinated byproducts .

Example Protocol :

-

3,5-Diacetamidobenzoic acid (3.0 g) is suspended in dilute HCl (pH ~0.7).

-

NaICl₂ (44.4 mmol) is added, and the mixture is heated to 86°C for 2 hours.

-

The product is isolated via filtration, yielding ~85% 3-acetamido-5-amino-2,4,6-triiodobenzoic acid .

Hydrolysis of Acetamido Groups

The acetamido groups are susceptible to hydrolysis under strongly acidic or basic conditions, influencing downstream reactivity:

Acid-Catalyzed Hydrolysis :

-

Conditions : pH < 2, 70–85°C.

-

Outcome : Selective hydrolysis of one acetamido group to an amine, forming 3-acetamido-5-aminobenzoic acid . This intermediate is critical for further iodination .

Base-Promoted Hydrolysis :

-

Limited data exists, but analogous benzoate esters hydrolyze via nucleophilic attack at the carbonyl carbon under alkaline conditions .

N-Alkylation and Acetylation

The amino group generated during iodination or hydrolysis enables further functionalization:

N-Alkylation :

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Product : 3-N-alkylacetamido-5-amino-2,4,6-triiodobenzoic acid derivatives.

-

Application : Precursors to metrizoic acid analogs for enhanced water solubility .

Acetylation :

-

Reagents : Acetic anhydride.

-

Product : Fully acetylated derivatives for stabilization or modified biodistribution .

Stability and Decomposition

-

Thermal Stability : Degrades above 100°C, forming acetic acid and benzoic acid derivatives.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but decomposes in strong acids (pH < 0.1) or bases .

Reaction with Oxidizing Agents

Comparison with Similar Compounds

3-Amino-2,4,6-triiodobenzoic Acid

Structural differences: Replaces the 3,5-diacetamido groups with amino (-NH2) substituents. Impact on properties:

- Stability: Amino groups are more reactive than acetamido groups, increasing susceptibility to oxidation and deiodination.

- Solubility : Lower water solubility compared to the sodium salt form of 3,5-diacetamidobenzoate.

- Toxicity: Amino derivatives may exhibit higher nephrotoxicity due to reactive intermediates during metabolism .

Hydroxy-2,4,6-tribromobenzoic Acid

Structural differences : Substitutes iodine with bromine and introduces a hydroxyl (-OH) group.

Impact on properties :

- Radiopacity : Bromine (Z = 35) provides weaker X-ray attenuation than iodine (Z = 53), reducing imaging efficacy.

- Solubility : Brominated compounds often exhibit lower aqueous solubility than iodinated analogs.

- Applications: Limited to non-radiographic uses, such as chemical synthesis intermediates .

Diatrizoate (Parent Compound)

Relationship : Sodium 3,5-diacetamidobenzoate is a transformation product (TP) of diatrizoate (DTZ) via electrochemical reduction .

Key differences :

- Molecular complexity : DTZ contains additional substituents (e.g., acetylated amines) that are cleaved during transformation.

- Persistence : this compound is more resistant to further degradation, making it a stable TP in environmental and biological systems.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of this compound and Analogous Compounds

| Compound | Iodine Content (%) | Water Solubility (g/L) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | 59 | 1,200 | Acetamido, COO⁻Na⁺ | Radiographic contrast agent |

| 3-Amino-2,4,6-triiodobenzoic acid | 61 | 850 | Amino, COOH | Chemical synthesis |

| Hydroxy-2,4,6-tribromobenzoic acid | 0 (Br = 65) | 300 | Hydroxyl, Br, COOH | Industrial intermediates |

| Diatrizoate (DTZ) | 60 | 1,000 | Acetamido, ionic side chains | Contrast agent (precursor) |

Metabolic and Environmental Behavior

- This compound: Exhibits high metabolic stability due to acetamido groups, which resist enzymatic hydrolysis. This reduces renal toxicity compared to amino-substituted analogs .

- Transformation products : Electrochemical reduction of DTZ generates this compound (TP236) as a major byproduct, with persistent iodine retention enhancing environmental longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.